molecular formula C6H5NO2 B028198 Nicotinic-d4 Acid CAS No. 66148-15-0

Nicotinic-d4 Acid

Cat. No. B028198
CAS RN: 66148-15-0
M. Wt: 127.13 g/mol
InChI Key: PVNIIMVLHYAWGP-RHQRLBAQSA-N
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Description

Synthesis Analysis

The synthesis of Nicotinic-d4 Acid and its derivatives has been explored in various studies to enhance its therapeutic potential. The derivatives of Nicotinic Acid, including Nicotinic-d4 Acid, have been synthesized to investigate their potential as drugs for the treatment of a variety of diseases. The structure-activity relationships are crucial in the development of Nicotinic Acid derivatives, highlighting the importance of molecular modifications to achieve desired biological properties (Tønder Je & Olesen Ph, 2001).

Molecular Structure Analysis

The molecular structure of Nicotinic-d4 Acid plays a significant role in its interaction with biological targets. Computational studies of ligands for the nicotinic acetylcholine receptors have contributed to understanding the structure-activity relationships. The proposed binding mode includes interactions between the ligand and receptor that are crucial for the agonistic activity of Nicotinic-d4 Acid derivatives. These interactions involve anionic sites, hydrogen bonds, pi-systems, pi-cation interactions, and steric effects, highlighting the complexity of molecular interactions involved (Tønder Je & Olesen Ph, 2001).

Scientific Research Applications

  • Prostaglandin D2 Secretion and the Niacin Flush : Nicotinic acid induces the secretion of prostaglandin D2 in human macrophages, which is a model for understanding the niacin flush, a common side effect of nicotinic acid supplementation. This knowledge can lead to better strategies to eliminate this side effect (Meyers et al., 2007).

  • Activation of Capsaicin Receptor TRPV1 : It activates the capsaicin receptor TRPV1, suggesting a novel pathway for inhibiting cutaneous flushing and improving compliance in treating dyslipidemias (Ma et al., 2014).

  • Reduction of Atherosclerosis Progression : Nicotinic acid reduces atherosclerosis progression in mice through the activation of the GPR109A receptor on immune cells, suggesting potential anti-inflammatory effects for treating atherosclerosis and other diseases (Lukasova et al., 2011).

  • Activation of the G Protein Estrogen Receptor in Cancer : Niacin and nicotinamide activate the G protein estrogen receptor in breast cancer cells and cancer-associated fibroblasts, potentially influencing growth and migration in these cells (Santolla et al., 2014).

  • Potential as Superoxide Dismutase Mimetics : Copper complexes with nicotinic-aromatic carboxylic acids show promise as superoxide dismutase mimetics and exhibit antimicrobial activity against Bacillus subtilis, opening avenues for metallovitamin-based therapeutics (Suksrichavalit et al., 2008).

  • Treatment of Hyperlipidemia : Nicotinic acid and its derivative Acipimox activate a novel GPCR, HM74b, in adipocytes, pointing towards novel antihyperlipidemic drugs (Soga et al., 2003).

  • HDL Elevation in Mice : It plays a critical role in elevating HDL in mice, which is crucial for reducing triglycerides, VLDL-, and LDL-cholesterol, suggesting its potential as an animal model for studying HDL elevation effects (Hernandez et al., 2007).

  • Inhibiting Adipocyte Lipolysis : Nicotinic acid might be the molecular target for treating dyslipidemia by inhibiting adipocyte lipolysis through activation of a Gi-type G protein-coupled receptor (Pike & Wise, 2004).

Safety And Hazards

Nicotinic-d4 Acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480080
Record name Nicotinic-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic-d4 Acid

CAS RN

66148-15-0
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinic-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
P Vats, SM Verma, T Monif - Journal of Pharmaceutical Investigation, 2017 - Springer
… Following solid phase extraction niacin and the internal standard nicotinic-d4 acid were extracted from an aliquot of 100 µL of human plasma. Chromatographic separation achieved on …
Number of citations: 2 link.springer.com
JB Jensen, OL Dollerup, AB Møller, TB Billeskov… - JCI insight, 2022 - ncbi.nlm.nih.gov
… Internal standard mix included 10 mg/L nicotinic-d4 acid, nicotinamide-d4, N-methylnicotinamide-d4, and D-tryptophan-d5 (all from CDN Isotopes); adenosine- 13 C 5 and nicotinamide …
Number of citations: 11 www.ncbi.nlm.nih.gov
S Turner, C Federici, M Hite… - Drug development and …, 2004 - Taylor & Francis
… Plasma samples containing niacin, nicotinic‐d4‐acid as internal standard (IS), and heparin as the anticoagulant were precipitated with acetonitrile, and an aliquot of each sample was …
Number of citations: 84 www.tandfonline.com
E Holmes - pstorage-acs-6854636.s3 …
All chemicals and solvents were of the highest purity grade. Labelled and non-labelled standards used for quantification (See Table S1 for details) were purchased from Sigma-Aldrich (…
DR Pandithavidana, SB Jayawardana - Molecules, 2019 - mdpi.com
Density functional theory (DFT) was used to explore the antioxidant properties of some naturally occurring dietary vitamins, and the reaction enthalpies related to various mechanisms of …
Number of citations: 27 www.mdpi.com
JB Jensen, OL Dollerup, AB Møller, TB Billeskov… - medRxiv, 2021 - medrxiv.org
… Internal standard mix included 10 mg/l of: nicotinic-d4 acid, nicotinamide-d4, N-methylnicotinamide-d4, D-tryptophan-d5 (all from CDN isotopes, Quebec, Canada), adenosine- 13 C 5 …
Number of citations: 1 www.medrxiv.org
M Huang, D Winters, R Crowley… - Journal of AOAC …, 2009 - academic.oup.com
A method has been developed for the simultaneous measurement of multiple B vitamins (ie, B 1 , B 2 , B 3 , B 5 , and B 6 ) in infant formulas by LC-MS/MS. The vitamins were extracted …
Number of citations: 19 academic.oup.com
KLM Coene, LAJ Kluijtmans, E van der Heeft… - Journal of inherited …, 2018 - Springer
… Then, 400 μl ice-cold methanol/ethanol (50:50 vol/vol) containing five internal standards (IS) [caffeine-d3 0.88 μmol/L, hippuric-d5 acid 0.22 μmol/L, nicotinic-d4 acid 0.88 μmol/L, …
Number of citations: 155 link.springer.com
MV Damgaard, TS Nielsen, AL Basse, S Chubanava… - Iscience, 2022 - cell.com
… Internal standard solution contained: nicotinic-d4 acid, 680 nicotinamide-d4,, N-methylnicotinamide-d4, D-tryptophan-d5 (CDN isotopes, Quebec, 681 Canada), β-NAD-d4, adenosine-…
Number of citations: 10 www.cell.com
RE van Outersterp, SJ Moons, UFH Engelke… - Communications …, 2021 - nature.com
… the samples used for metabolic profiling the ice-cold methanol/ethanol mixture contained five internal standards (caffeine-d3 0.88 μmol/L, hippuric-d5 acid 0.22 μmol/L, nicotinic-d4 acid …
Number of citations: 18 www.nature.com

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